(1R,5S)-N-(4-methoxybenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
The compound “(1R,5S)-N-(4-methoxybenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide” features a bicyclic 8-azabicyclo[3.2.1]octane core, a structure commonly associated with pharmacological activity due to its conformational rigidity and ability to engage with biological targets. Key structural elements include:
- Stereochemistry: The (1R,5S) configuration ensures optimal spatial orientation for receptor interactions.
- A methylthio (SMe) group at position 3, which enhances hydrophobic interactions and may influence metabolic stability.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-21-15-7-3-12(4-8-15)11-18-17(20)19-13-5-6-14(19)10-16(9-13)22-2/h3-4,7-8,13-14,16H,5-6,9-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQMVEZXIYCNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2C3CCC2CC(C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-N-(4-methoxybenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic amine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic structure and subsequent functionalization to introduce the methoxybenzyl and methylthio groups. The synthetic route often employs standard techniques such as nucleophilic substitution and cyclization under controlled conditions to ensure high yield and purity.
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, a related series of compounds demonstrated mean growth inhibitory concentrations (GI50) that were comparable to established chemotherapeutics like 5-fluorouracil (5-FU) and gefitinib. Notably, certain derivatives showed GI50 values as low as 6.33 µM, indicating potent antitumor activity against various cancer cell lines .
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets within cancer cells. Molecular docking studies suggest that these compounds may bind effectively to receptors involved in cell proliferation and survival pathways, leading to apoptosis in malignant cells .
Pharmacological Profile
| Activity | IC50/EC50 Values | Reference |
|---|---|---|
| Antitumor Activity | 6.33 µM | |
| G Protein-Coupled Receptors Interaction | Varies by target |
Case Studies
In a notable case study, researchers evaluated the compound's effects on human cancer cell lines. The study revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis. The researchers utilized flow cytometry and Western blotting techniques to assess changes in cell cycle distribution and apoptosis-related protein expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, highlighting key differences in substituents, stereochemistry, and inferred pharmacological properties:
*Calculated based on molecular formula C₁₇H₂₂N₂O₂S.
Structural and Functional Insights
Substituent Effects: Electron-Donating vs. In contrast, the 4-trifluoromethylphenyl group () is electron-withdrawing, increasing lipophilicity and metabolic stability . Sulfur-Containing Groups: Methylthio (SMe) in the target compound offers moderate hydrophobicity, while sulfonyl (SO₂) groups () enhance polarity and hydrogen-bond acceptor capacity, influencing target selectivity .
Stereochemical Influence :
- The (1R,5S) configuration in the target compound likely optimizes spatial alignment with chiral binding sites. Derivatives with alternative stereochemistry (e.g., ’s (1R,3r,5S)) exhibit reduced activity in structure-activity relationship (SAR) studies .
Pharmacokinetic Considerations: Carboxamide vs. Sulfonamide: Carboxamide groups (target compound) generally exhibit better metabolic stability compared to sulfonamides, which are prone to enzymatic hydrolysis .
Research Findings and Implications
- Receptor Targeting: The 8-azabicyclo[3.2.1]octane scaffold is prevalent in cannabinoid receptor ligands (e.g., RTI-371 in ), suggesting the target compound may interact with similar targets .
- Synthetic Feasibility : and highlight synthetic routes for functionalizing the bicyclic core, supporting scalable production of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
